molecular formula C21H17NO2 B2699374 5,8-Dimethoxy-2-(2-naphthyl)quinoline CAS No. 618886-14-9

5,8-Dimethoxy-2-(2-naphthyl)quinoline

Cat. No.: B2699374
CAS No.: 618886-14-9
M. Wt: 315.372
InChI Key: SIQALAOLEGJQQR-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2-(2-naphthyl)quinoline (CAS: 618886-14-9) is a quinoline derivative characterized by methoxy groups at the 5- and 8-positions and a 2-naphthyl substituent at the 2-position. Its molecular formula is C₂₁H₁₇NO₂, with a molecular weight of 315.37 g/mol . Predicted physicochemical properties include a density of 1.193 g/cm³, boiling point of 510.7°C, and a pKa of 2.20, suggesting moderate acidity .

Synthetically, this compound is prepared via cyclization reactions involving intermediates like 5,8-dimethoxyquinoline, which is derived from 2,5-dimethoxyaniline and acrylate under catalytic conditions . Its structural uniqueness lies in the electron-donating methoxy groups and the bulky 2-naphthyl moiety, which influence electronic properties and steric interactions in biological or photochemical applications.

Properties

IUPAC Name

5,8-dimethoxy-2-naphthalen-2-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-23-19-11-12-20(24-2)21-17(19)9-10-18(22-21)16-8-7-14-5-3-4-6-15(14)13-16/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQALAOLEGJQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-2-(2-naphthyl)quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the use of 2-naphthylamine and 5,8-dimethoxyquinoline as starting materials, which undergo a series of reactions including cyclization and methoxylation to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-2-(2-naphthyl)quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Pharmacological Properties

Quinoline derivatives, including 5,8-Dimethoxy-2-(2-naphthyl)quinoline, have been extensively studied for their pharmacological activities. The following table summarizes some of the key biological activities associated with this compound and its analogs:

Activity Description References
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Demonstrates antibacterial and antifungal properties.
Anti-inflammatory Potential to inhibit inflammatory pathways and reduce cytokine production.
Antidiabetic Shows promise in managing glucose levels and improving insulin sensitivity.
Neuroprotective May protect against neurodegenerative diseases through cholinesterase inhibition.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance:

  • In vitro studies demonstrated that the compound effectively reduced viability in breast cancer cell lines by modulating cell cycle arrest mechanisms .
  • Animal model studies suggest potential efficacy in reducing tumor growth through targeted delivery systems .

Antimicrobial Effects

The compound has displayed a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

  • A study by Weyesa et al. (2020) explored the anticancer effects of quinoline derivatives, including this compound, demonstrating significant inhibition of tumor growth in xenograft models .
  • Another investigation focused on the anti-inflammatory properties of this compound, revealing its ability to downregulate pro-inflammatory cytokines in cellular models .

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2-(2-naphthyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse pharmacological and photochemical behaviors depending on substituent patterns. Below is a comparative analysis of 5,8-dimethoxy-2-(2-naphthyl)quinoline with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 5,8-OCH₃; 2-(2-naphthyl) C₂₁H₁₇NO₂ 315.37 pKa: 2.20; Predicted high thermal stability
Chloroquine 4-(Piperazinyl) C₁₈H₂₆ClN₃ 319.87 Antimalarial activity; 4-position substitution critical for binding
5,8-Dimethoxy-2-methylquinoline 5,8-OCH₃; 2-CH₃ C₁₂H₁₃NO₂ 203.24 Lower steric bulk; ChemSpider ID: 1531295
5,8-Difluoroquinoline 5,8-F C₉H₅F₂N 165.14 Electron-withdrawing F groups; reduced pKa vs. methoxy
5,8-Dichloro-2-phenyl-4-quinolinol 5,8-Cl; 2-Ph; 4-OH C₁₅H₉Cl₂NO 290.14 Chlorine increases electrophilicity; potential antimicrobial use
5,8-Dimethoxy-2-(4-phenoxyphenyl)quinoline 5,8-OCH₃; 2-(4-phenoxyphenyl) C₂₃H₁₉NO₃ 357.41 Bulky phenoxyphenyl group; impacts solubility
5,6-Dimethoxy-8-nitroquinoline 5,6-OCH₃; 8-NO₂ C₁₁H₁₀N₂O₄ 234.21 Nitro group enhances reactivity; UV absorption

Key Comparative Insights

Substituent Position and Electronic Effects: Methoxy vs. Halogens: Methoxy groups at 5,8-positions (electron-donating) increase photobasicity (pK∗) compared to electron-withdrawing substituents like Cl or F. For example, 5,8-amino-isoquinoline has pK∗ = 17.48, whereas methoxy analogs are likely lower but still significant . 2-Position Substitution: The 2-naphthyl group in the target compound confers greater steric bulk compared to 2-methyl or 2-phenyl analogs. This may reduce binding affinity in certain biological contexts; e.g., 2-(1-naphthyl)quinoline (Ki = 154 nM) outperforms 2-(2-naphthyl) analogs (Ki = 1288 nM) in receptor binding .

Biological and Photochemical Implications: Antiviral Potential: Quinoline derivatives with 4-position substitutions (e.g., chloroquine) show established antimalarial activity, whereas 2-substituted analogs like this compound may require optimization for similar efficacy . Photobasicity: Methoxy groups enhance excited-state basicity, making the compound a candidate for photochemical applications. However, isoquinoline derivatives with similar substitutions generally exhibit higher pK_∗ values .

Thermal and Solubility Properties: The target compound’s high predicted boiling point (510.7°C) suggests thermal stability superior to smaller analogs like 5,8-dimethoxy-2-methylquinoline (MW = 203.24) . Bulky substituents (e.g., 2-naphthyl vs. 4-phenoxyphenyl) may reduce aqueous solubility but improve lipid membrane penetration .

Biological Activity

5,8-Dimethoxy-2-(2-naphthyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its quinoline backbone with two methoxy groups at the 5 and 8 positions and a naphthyl moiety at the 2 position. Its molecular formula is C16H15NC_{16}H_{15}N with a molecular weight of approximately 237.3 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Caspase activation
A54925Inhibition of cell proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Comparison to Standard Drug (µg/mL)
Staphylococcus aureus1015 (Amoxicillin)
Escherichia coli1520 (Ciprofloxacin)
Pseudomonas aeruginosa1218 (Gentamicin)

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It affects various signaling pathways, including those involved in cell survival and death.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The compound significantly reduced tumor size compared to control groups, demonstrating its efficacy in vivo. Furthermore, histological analysis revealed decreased cell proliferation markers in treated tumors .

Q & A

Q. What are the key synthetic routes for 5,8-Dimethoxy-2-(2-naphthyl)quinoline, and how are reaction conditions optimized?

  • The synthesis typically involves: (i) Methoxy group introduction : Methoxy substituents at positions 5 and 8 are introduced via electrophilic substitution or protected precursor strategies. (ii) Coupling reactions : A Suzuki-Miyaura cross-coupling reaction is often employed to attach the 2-naphthyl group at position 2 using a palladium catalyst . (iii) Purification : Column chromatography or recrystallization ensures high purity (>95%).
  • Optimization : Temperature (80–120°C), solvent choice (DMF or toluene), and catalyst loading (e.g., Pd(PPh₃)₄) are critical. For example, elevated temperatures improve coupling efficiency but may degrade sensitive functional groups .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm methoxy (-OCH₃) and naphthyl group positions via characteristic shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities; CCDC data (e.g., 1983315 in ) provides bond-length validation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 345.1367) .

Q. How is the biological activity of this compound assessed in preliminary studies?

  • In vitro assays : Antiviral or antibacterial activity is tested via cell viability assays (e.g., MTT) and target-specific inhibition (e.g., SARS-CoV-2 protease inhibition in ).
  • Structure-activity relationship (SAR) : Methoxy groups enhance electron density, improving binding to hydrophobic enzyme pockets, while the naphthyl group increases π-π stacking interactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DOE) : Systematic variation of parameters (e.g., solvent polarity, catalyst-to-substrate ratio) identifies optimal conditions. For example, using p-TsOH in dry benzene increases cyclization efficiency by 30% .
  • Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) reduce metal contamination and enable recycling, improving cost-efficiency .

Q. What mechanistic insights explain regioselectivity in electrophilic substitutions?

  • Computational modeling : Density Functional Theory (DFT) calculations show methoxy groups at positions 5 and 8 activate the quinoline ring at positions 3 and 4 due to electron-donating effects, directing electrophiles to these sites .
  • Isotopic labeling : ¹⁸O-labeled methoxy groups track substitution pathways via mass spectrometry .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

  • Multi-technique validation : Cross-check NMR assignments with X-ray data to rule out dynamic effects (e.g., rotational isomers).
  • Variable-temperature NMR : Resolves overlapping peaks caused by conformational flexibility .

Q. What strategies improve the compound’s pharmacokinetic profile for drug development?

  • Derivatization : Introducing hydrophilic groups (e.g., -COOH at position 3) enhances solubility without compromising activity .
  • Prodrug design : Masking methoxy groups as acetates improves membrane permeability, with enzymatic cleavage restoring activity .

Q. How can stability issues (e.g., photodegradation) be mitigated during storage?

  • Light-sensitive storage : Use amber vials and inert atmospheres (N₂) to prevent oxidation.
  • Lyophilization : Stabilizes the compound for long-term storage at -20°C .

Q. What methodologies assess ecological impact during disposal?

  • Biodegradation assays : Measure half-life in soil/water using OECD 301 guidelines.
  • Toxicity profiling : Daphnia magna or algae growth inhibition tests evaluate aquatic toxicity .

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